Enhanced Aqueous Solubility Conferred by the 6-Cyano Substituent
The introduction of a cyano group at the 6-position significantly increases aqueous solubility compared to the unsubstituted parent scaffold. 1,2,3,4-Tetrahydroquinoline-6-carbonitrile has a calculated aqueous solubility of 2.2 g/L at 25°C , whereas the parent 1,2,3,4-tetrahydroquinoline (CAS 635-46-1) exhibits a solubility of <1 g/L at 20°C .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 2.2 g/L (25 °C, calculated) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoline (parent scaffold): <1 g/L (20 °C) |
| Quantified Difference | At least 2.2-fold higher solubility for the cyano-substituted compound. |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 for the target; vendor-reported experimental data for the comparator. |
Why This Matters
Higher aqueous solubility can improve handling in aqueous reaction media and may be advantageous for biological assays requiring aqueous compatibility, reducing the need for organic co-solvents.
